

Application Note: NMR Characterization of 3-Desacetyl Cefotaxime Lactone

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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

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Abstract

This document provides a detailed guide for the NMR characterization of **3-Desacetyl Cefotaxime Lactone**, a significant degradation product of the third-generation cephalosporin antibiotic, Cefotaxime. The formation of this lactone is a critical aspect of Cefotaxime's stability profile, and its characterization is essential for quality control and drug development. This application note outlines the degradation pathway, provides protocols for sample preparation and NMR analysis, and presents a framework for the interpretation of spectral data. While specific experimental ¹H and ¹³C NMR data for the isolated lactone are not readily available in the cited literature, this guide offers a comprehensive approach based on the analysis of the parent compound and related structures.

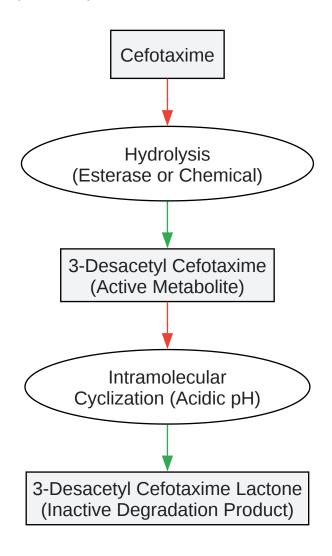
Introduction

Cefotaxime is a widely used β-lactam antibiotic with a broad spectrum of activity. However, it is susceptible to degradation under various conditions, leading to the formation of several related substances. One of the key degradation products is 3-Desacetyl Cefotaxime, which can subsequently undergo intramolecular cyclization to form the inactive **3-Desacetyl Cefotaxime Lactone**.[1] The presence of this lactone is an indicator of Cefotaxime degradation and must be monitored to ensure the efficacy and safety of pharmaceutical formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of such degradation products.



Signaling and Degradation Pathway

The degradation of Cefotaxime to **3-Desacetyl Cefotaxime Lactone** is a multi-step process. The initial and primary degradation pathway involves the hydrolysis of the acetyl group at the C-3 position to form 3-Desacetyl Cefotaxime. This active metabolite can then undergo intramolecular cyclization, particularly under acidic conditions, to form the inactive lactone.[1]



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Degradation pathway of Cefotaxime to **3-Desacetyl Cefotaxime Lactone**.

Experimental Protocols Sample Preparation for NMR Analysis



Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following is a general protocol for the preparation of cephalosporin samples for NMR analysis.



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Workflow for NMR sample preparation.

Materials:

- 3-Desacetyl Cefotaxime Lactone reference standard
- Deuterated solvent (e.g., DMSO-d6, D2O)
- 5 mm NMR tubes
- Internal standard (e.g., Tetramethylsilane TMS)
- Volumetric flasks and pipettes

Procedure:

- Accurately weigh 5-10 mg of the 3-Desacetyl Cefotaxime Lactone reference standard.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (DMSO-d6 is often a good choice for cephalosporins) in a clean, dry vial.
- Ensure complete dissolution by vortexing or brief sonication.
- Transfer the solution to a 5 mm NMR tube.
- If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).



Cap the NMR tube securely and mix the contents by gentle inversion.

NMR Data Acquisition

Instrumentation:

 A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

Typical Acquisition Parameters for ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range sufficient to cover all proton signals (e.g., 0-12 ppm).

Typical Acquisition Parameters for ¹³C NMR:

- Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-200 ppm).

Data Presentation

While specific, experimentally verified ¹H and ¹³C NMR data for **3-Desacetyl Cefotaxime Lactone** are not available in the public domain literature searched, the following tables are provided as a template for recording and presenting such data once acquired. For reference, the reported NMR data for the parent compound, Cefotaxime, in DMSO-d6 is included.[2][3]



Reference ¹H NMR Data for Cefotaxime in DMSO-d6[2][3]

Proton Assignment	Chemical Shift (ppm)	Multiplicity	J (Hz)
H-2	~3.5 (ABq)	d	18.0
H-6	5.09	d	4.9
H-7	5.67	dd	4.9, 8.1
Thiazole H-5'	6.75	S	
Aminothiazole NH ₂	7.22	S	
Amide NH	9.58	d	8.1
OCH ₃	3.84	S	
CH ₂ OAc	4.67, 4.94 (ABq)	d	13.1
CH₃OAc	2.02	S	

Template for ¹H NMR Data of 3-Desacetyl Cefotaxime Lactone

Proton Assignment	Chemical Shift (ppm)	Multiplicity	J (Hz)
Data not available in the searched literature			

Reference ¹³C NMR Data for Cefotaxime in DMSO-d6[2] [3]



Carbon Assignment	Chemical Shift (ppm)
C-2	25.4
C-3	125.7
C-4	165.7
C-6	57.1
C-7	58.9
C=O (β-lactam)	164.3
C=O (amide)	162.7
C=N	161.0
Thiazole C-2'	168.1
Thiazole C-4'	142.1
Thiazole C-5'	108.9
OCH ₃	60.9
CH ₂ OAc	63.2
CH₃OAc	20.6

Template for ¹³C NMR Data of 3-Desacetyl Cefotaxime

Lactone

Carbon Assignment	Chemical Shift (ppm)
Data not available in the searched literature	

Conclusion

The NMR characterization of **3-Desacetyl Cefotaxime Lactone** is a critical component of quality control in the manufacturing and formulation of Cefotaxime. This application note provides a comprehensive framework for this analysis, including the degradation pathway, detailed experimental protocols for sample preparation and data acquisition, and templates for



data presentation. While a complete set of assigned ¹H and ¹³C NMR data for the lactone is not currently available in the reviewed literature, the protocols and reference data for the parent compound provided herein will facilitate the systematic characterization of this important degradation product by researchers and drug development professionals.

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